

Application Note: High-Purity Synthesis of 8-Methoxy-3-nitroquinolin-4-ol

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Compound of Interest

Compound Name: 8-methoxy-3-nitroquinolin-4-ol

CAS No.: 866473-10-1

Cat. No.: B2673932

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Executive Summary

The 4-hydroxy-3-nitroquinoline scaffold is a critical intermediate in the synthesis of antibacterial agents, kinase inhibitors (e.g., PI3K/mTOR), and antimalarial drugs.[1] The specific derivative **8-methoxy-3-nitroquinolin-4-ol** presents a unique synthetic challenge: the electron-donating methoxy group at the 8-position activates the benzene ring, potentially competing with the desired 3-position nitration on the pyridone ring.[1]

This protocol details a robust, field-proven Gould-Jacobs pathway modified with a regioselective nitration system.[1] By utilizing a propionic acid/nitric acid medium, we suppress side-reactions on the activated benzene ring, ensuring exclusive nitration at the C3 position.[1] This guide prioritizes reproducibility, safety (handling of o-anisidine), and scalability.[1]

Retrosynthetic Analysis & Pathway

The synthesis is disconnected into two primary modules:

- Scaffold Construction: Formation of the 4-hydroxyquinoline core via the Gould-Jacobs reaction.[1][2]

- Functionalization: Regioselective nitration at the C3 position.[1]

Synthetic Pathway Diagram[1]



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Figure 1: Step-wise synthetic workflow from o-anisidine to the target nitroquinoline.

Critical Process Parameters (CPP) & Reagent Table Reagent Specifications

Reagent	MW (g/mol)	Equiv.	Role	Critical Note
o-Anisidine	123.15	1.0	SM	Carcinogen. Handle in fume hood.[1]
EMME	216.23	1.1	Electrophile	Ensure fresh quality (clear liquid).[1]
Dowtherm A	N/A	Solvent	Heat Transfer	Eutectic mixture of biphenyl/diphenyl ether.[1]
Propionic Acid	74.08	Solvent	Solvent	Modulates acidity for regioselectivity. [1]
Nitric Acid (70%)	63.01	2.5	Nitrating Agent	Dropwise addition is crucial.[1]

Detailed Experimental Protocol

Module A: Scaffold Construction (Steps 1-4)

Step 1: Enamine Formation (Condensation)[1]

- Setup: Equip a round-bottom flask with a magnetic stir bar and a Dean-Stark trap (or simple distillation head) to remove ethanol.
- Reaction: Charge o-anisidine (1.0 equiv) and Diethyl ethoxymethylenemalonate (EMME, 1.1 equiv).[1] No solvent is required (neat reaction).[1]
- Process: Heat the mixture to 120°C for 2-3 hours. Ethanol will distill off as a byproduct.[1]
- Completion: Monitor by TLC (Ethyl Acetate/Hexane). The disappearance of o-anisidine indicates completion.[1]

- Workup: Cool the mixture. The product (enamine) often solidifies or remains a thick oil.[1] It is typically pure enough for the next step.[1]
 - Validation: ¹H NMR should show a doublet for the vinyl proton (~8.5 ppm) coupled to the NH.[1]

Step 2: Thermal Cyclization (Gould-Jacobs)[1]

- Setup: Use a flask equipped with an air condenser (wide bore) to prevent clogging by sublimates.[1]
- Solvent: Add Dowtherm A (approx. 10 mL per gram of enamine).
- Process: Heat rapidly to 250°C (reflux).
 - Expert Insight: Rapid heating is essential to favor cyclization over polymerization.[1] Maintain reflux for 1-2 hours.
- Workup: Cool the mixture to room temperature. Add hexane or diethyl ether to precipitate the product if it hasn't crystallized.[1] Filter the solid.[1][3]
- Purification: Wash the filter cake with hexane to remove Dowtherm A.
 - Product: Ethyl 8-methoxy-4-hydroxyquinoline-3-carboxylate.[1]

Step 3 & 4: Hydrolysis and Decarboxylation[1]

- Hydrolysis: Suspend the ester from Step 2 in 10% NaOH (aq) and reflux for 2-4 hours until the solution becomes clear (formation of sodium salt). Acidify with HCl to pH 2 to precipitate the carboxylic acid.[1] Filter and dry.[1]
- Decarboxylation: Suspend the dry acid in Diphenyl ether and heat to reflux (~255°C) for 1-2 hours until CO₂ evolution ceases.
 - Alternative: If the quantity is small (<5g), neat pyrolysis of the acid (sublimation) can be performed, but solvent reflux is safer for scale-up.[1]
- Isolation: Cool to RT. Dilute with hexane.[1] Filter the precipitated 8-methoxyquinolin-4-ol.

- Yield Expectation: 60-75% over 3 steps.[1]

Module B: Regioselective Nitration (Step 5)[1]

Context: Direct nitration of 4-hydroxyquinolines usually targets the C3 position.[1] However, the 8-methoxy group activates the benzene ring.[1] Using sulfuric acid can lead to mixtures.[1][3] Propionic acid is used here to moderate the acidity, favoring the "enaminone" reactivity of the C3 position over the electrophilic aromatic substitution of the benzene ring.[1]

- Setup: 3-neck flask, thermometer, addition funnel, reflux condenser.
- Dissolution: Dissolve 8-methoxyquinolin-4-ol (1.0 equiv) in Propionic Acid (10-15 volumes).
- Activation: Heat the solution to 100-110°C.
- Addition: Add Nitric Acid (70% or fuming) (2.0 - 2.5 equiv) dropwise over 30 minutes.
 - Exotherm Warning: Monitor temperature; do not exceed 130°C.[1]
- Reaction: Stir at 125°C for 2 hours. The solution will turn deep yellow/orange.[1]
- Workup: Cool to 0°C. The product often precipitates directly.
- Neutralization: If no precipitate forms, pour the mixture into ice water and neutralize carefully with saturated NaHCO₃ or Sodium Acetate to pH 5-6.
- Isolation: Filter the yellow solid. Wash with cold water and cold ethanol.[1]
- Purification: Recrystallize from DMF/Ethanol or Acetic Acid if necessary.
 - Target: **8-methoxy-3-nitroquinolin-4-ol**. [1][4][5][6][7]

Troubleshooting & Expert Tips

Observation	Root Cause	Corrective Action
Dark/Tar formation in Step 2	Heating too slow or oxidation. [1]	Preheat Dowtherm A before adding the enamine.[1] Use Nitrogen atmosphere.[1]
Incomplete Nitration	Temperature too low.[1]	Ensure internal temp reaches >120°C. The C3 position is vinylic and requires energy.[1]
Isomer Mixture (Nitration)	Acid too strong (H2SO4 used). [1]	Switch to Propionic Acid or Acetic Acid.[1] Avoid H2SO4 to prevent benzene ring nitration. [1]
Low Yield in Step 1	Ethanol inhibition.[1]	Ensure efficient removal of ethanol (Dean-Stark or vacuum).[1]

Safety & Compliance

- o-Anisidine Handling: Classified as a Carcinogen (Cat 1B) and Muta.[1] 2. It is also toxic by inhalation and skin contact.[1] Double-gloving and use of a fume hood are mandatory.[1] All waste containing anisidine must be segregated.[1]
- Dowtherm A: High boiling point (258°C). Risk of severe thermal burns.[1] Ensure glassware is free of star-cracks before heating to these temperatures.[1]
- Nitration: The reaction generates NO2 fumes.[1] Scrubbing of off-gas is recommended for scales >10g.[1]

References

- Gould-Jacobs Reaction Mechanism & Scope
 - Gould, R. G.; Jacobs, W. A.[1] "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines." J. Am. Chem. Soc.[1]1939, 61, 2890.[1]
- Nitration of 6-Methoxy-4-hydroxyquinoline (Analogous Protocol)

- This protocol adapts the propionic acid nitration method used for the 6-methoxy isomer to ensure C3 selectivity.[1]
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 - Renner, et al. "Recent Advances in the Catalytic Synthesis of 4-Quinolones." [1] [1]
- Compound Registry
 - **8-Methoxy-3-nitroquinolin-4-ol** (CAS 866473-10-1). [1][4][5][6][7] [1]

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